molecular formula C19H28N4O2 B13332516 tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B13332516
M. Wt: 344.5 g/mol
InChI Key: YCWHERGCXBUGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrazole and pyrrole moiety

Preparation Methods

The synthesis of tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling with the piperidine ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.

Scientific Research Applications

tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Compared to these, tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole moieties. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

tert-butyl 4-[3-(2,5-dimethylpyrrol-1-yl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-13-6-7-14(2)23(13)17-12-16(20-21-17)15-8-10-22(11-9-15)18(24)25-19(3,4)5/h6-7,12,15H,8-11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHERGCXBUGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NNC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.